molecular formula C14H10FIO B067003 2-(2-Fluorophenyl)-4'-iodoacetophenone CAS No. 187617-12-5

2-(2-Fluorophenyl)-4'-iodoacetophenone

Cat. No. B067003
CAS RN: 187617-12-5
M. Wt: 340.13 g/mol
InChI Key: YCWGQXQZHXFYCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Fluorophenyl)-4'-iodoacetophenone” often involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the synthesis of related fluorophenyl compounds where fluorinated acetophenones react with substituted benzaldehydes in the presence of alkali to yield substituted enones with high yields (Balaji et al., 2015). Such methodologies could be adapted for the synthesis of “this compound” by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The structural analysis of related compounds reveals that X-ray diffraction studies and computational methods like HF and DFT are crucial for confirming molecular geometry. For instance, the molecular structure and vibrational wavenumbers of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were determined using these techniques, providing insight into geometrical parameters and electronic transitions (Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl compounds often include nucleophilic fluorination and subsequent transformations into various functionalized derivatives. For example, nucleophilic fluorination of substituted benzophenone derivatives has been employed to prepare fluorophenols, which serve as precursors for further chemical synthesis (Ludwig et al., 2002).

Scientific Research Applications

1. Biological Baeyer-Villiger Oxidation Studies

Research by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated acetophenones like 2-(2-Fluorophenyl)-4'-iodoacetophenone. They utilized 19F NMR to characterize the conversion of these compounds in whole cells of Pseudomonas fluorescens ACB and with purified 4'-hydroxyacetophenone monooxygenase (HAPMO), highlighting the potential of these compounds in producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Hyperpolarizability and NBO Analysis

Najiya et al. (2014) investigated the molecular structure and properties of a compound structurally similar to this compound. They analyzed its first order hyperpolarizability, NBO, HOMO and LUMO, and MEP, providing insights into the electronic properties and potential applications in the field of molecular electronics and photonics (Najiya et al., 2014).

3. Electrochemical Conversion Methods

Ikeda (1990) demonstrated an electrochemical method for converting 4-haloacetophenones, including 4-fluoroacetophenone, a compound related to this compound, into corresponding alcohols. This method presents an efficient and practical approach for synthesizing various haloacetophenone derivatives (Ikeda, 1990).

4. Synthesis of 4-Fluorocatechol

Yong (2006) discussed the synthesis of 4-fluorocatechol, an intermediate in the synthesis of fluorocatecholamines, from 4-fluorophenol and acetic anhydride, which are related to this compound. This research adds to the understanding of the synthesis process of fluorinated catechols, which have pharmaceutical applications (Yong, 2006).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGQXQZHXFYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598406
Record name 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187617-12-5
Record name 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product was prepared from 2-fluorobenzyl bromide and O,N-dimethyl-4-iodobenzenehydroxamic acid (see Preparation 30) by a similar method to Preparation 20(i) as a colourless solid, m.p. 112-114° C.
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